(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N4O4S3 and its molecular weight is 520.68. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis of compounds related to (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone and their potential antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes with promising anti-tubercular activity (Pancholia et al., 2016).
Potential in Antipsychotic Drugs
Compounds with a similar structure have been studied for their potential as antipsychotic drugs. Raviña et al. (1999, 2000) synthesized a series of compounds evaluated for their affinity for dopamine and serotonin receptors, suggesting potential use as atypical antipsychotic agents (Raviña et al., 1999) (Raviña et al., 2000).
Antagonistic Properties
The compound also has been explored for its antagonistic properties. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating potential medicinal applications (Romero et al., 2012).
Antiproliferative Activity
Prasad et al. (2018) prepared a compound with a similar structure and evaluated its antiproliferative activity, alongside characterizing its structure through various spectral studies (Prasad et al., 2018).
Mechanism of Action
Target of Action
For instance, sulfonyl piperazine-integrated triazole conjugates have been found to bind to the colchicine binding site of tubulin .
Biochemical Pathways
Related compounds have been found to exhibit antibacterial activity, suggesting that this compound may also interfere with bacterial cell functions .
Pharmacokinetics
Related compounds have been found to possess drug-like properties , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
Related compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S3/c1-2-31-18-5-6-19-20(16-18)33-23(24-19)26-13-11-25(12-14-26)22(28)17-7-9-27(10-8-17)34(29,30)21-4-3-15-32-21/h3-6,15-17H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKOUSOSLZLYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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